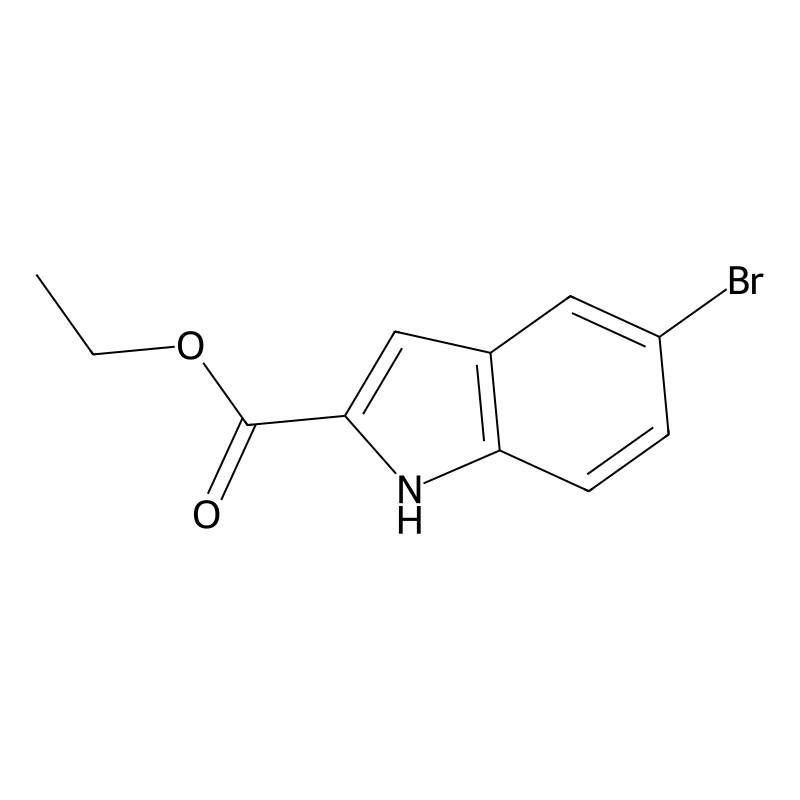ethyl 5-bromo-1H-indole-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
Applications in Organic Chemistry:
EBIC serves as a valuable building block for the synthesis of diverse organic molecules, including:
- Heterocyclic compounds: EBIC can be employed as a precursor for the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocycles often possess interesting biological properties and find applications in medicinal chemistry and materials science.
- Functionalized indoles: By utilizing different chemical reactions, EBIC can be transformed into various functionalized indoles. Functionalized indoles represent a class of organic molecules with diverse applications, ranging from pharmaceuticals to organic materials.
Research in Medicinal Chemistry:
EBIC has been explored in medicinal chemistry research due to the presence of the indole core, a privileged scaffold found in many biologically active molecules. Studies have investigated the potential of EBIC derivatives as:
Ethyl 5-bromo-1H-indole-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of 268.11 g/mol. It is classified as a biochemical reagent and is utilized in various life science research applications. This compound features a bromine atom at the 5-position of the indole ring, which contributes to its unique properties and reactivity. The compound has a melting point of 165 °C and a density of approximately 1.6 g/cm³ .
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
- Ester Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
- Cyclization Reactions: It can undergo cyclization to form more complex indole derivatives, which may exhibit enhanced biological activity.
These reactions are essential for synthesizing more complex molecules used in medicinal chemistry .
This compound exhibits several biological activities that make it relevant in pharmacological research. Studies have indicated that ethyl 5-bromo-1H-indole-2-carboxylate possesses:
- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, highlighting its importance in cancer research.
- Enzyme Inhibition: It may act as an inhibitor for specific enzymes, which could be beneficial in therapeutic contexts .
Ethyl 5-bromo-1H-indole-2-carboxylate can be synthesized through several methods:
- Bromination of Indole Derivatives: Starting from indole-2-carboxylic acid or its derivatives, bromination at the 5-position can be achieved using brominating agents like N-bromosuccinimide.
- Esterification Reactions: Following bromination, the carboxylic acid can be converted to the ethyl ester using ethanol and an acid catalyst.
- One-Pot Synthesis: Some methods allow for the simultaneous bromination and esterification in a single reaction vessel, enhancing efficiency .
Ethyl 5-bromo-1H-indole-2-carboxylate finds applications in various fields:
- Pharmaceutical Development: Its biological activities make it a candidate for drug discovery, particularly in antimicrobial and anticancer therapies.
- Chemical Biology: Used as a biochemical reagent for studying enzyme activity and cellular processes.
- Synthetic Chemistry: Serves as an intermediate for synthesizing more complex organic compounds .
Interaction studies involving ethyl 5-bromo-1H-indole-2-carboxylate focus on its binding affinity with biological targets such as enzymes and receptors. Research indicates that:
- The compound may interact with specific proteins involved in metabolic pathways, influencing their activity.
- Structure-activity relationship studies help elucidate how modifications to the indole structure affect its biological interactions and potency.
These studies are crucial for understanding how this compound can be optimized for therapeutic use .
Ethyl 5-bromo-1H-indole-2-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Ethyl 7-bromo-1H-indole-2-carboxylate | 16732-69-7 | 0.96 | Bromine substitution at the 7-position |
| Methyl 6-bromo-1H-indole-2-carboxylate | 372089-59-3 | 0.96 | Methyl group instead of ethyl |
| Ethyl 4-bromo-1H-indole-2-carboxylate | 103858-52-2 | 0.95 | Bromine at the 4-position |
| Ethyl 6-bromoindole-2-carboxylate | 103858-53-3 | 0.88 | Different position of bromine on the indole ring |
| 5-Bromo-1H-indole-2-carboxylic acid | 7254-19-5 | 0.89 | Lacks ethoxy group; only carboxylic acid present |
Ethyl 5-bromo-1H-indole-2-carboxylate is unique due to its specific bromination pattern and ester functionality, which contribute to its distinct biological activities and chemical reactivity compared to these similar compounds .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








